molecular formula C20H18FN3O2S B2571297 N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 872695-24-4

N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2571297
CAS No.: 872695-24-4
M. Wt: 383.44
InChI Key: DWTJUDLOGAHZAL-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a pyridazinylthioacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with the pyridazine core.

    Thioacetamide Formation: The thioacetamide moiety is formed by reacting the pyridazine derivative with a thioacetic acid derivative under appropriate conditions.

    Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the thioacetamide with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations in industrial synthesis include the selection of cost-effective reagents, optimization of reaction conditions, and implementation of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research is focused on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Studies are ongoing to determine its efficacy and safety in various disease models.

Industry

Industrially, the compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorobenzyl and methoxyphenyl groups may enhance binding affinity and specificity, while the thioacetamide moiety could play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide
  • N-(4-methylbenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide
  • N-(4-bromobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Uniqueness

Compared to similar compounds, N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, potentially enhancing its biological activity and therapeutic potential.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-26-17-4-2-3-15(11-17)18-9-10-20(24-23-18)27-13-19(25)22-12-14-5-7-16(21)8-6-14/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTJUDLOGAHZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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